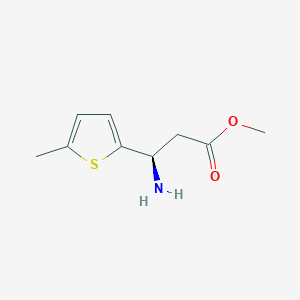

Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate

Description

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoate |

InChI |

InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1 |

InChI Key |

XWUFJKIVNXJXHC-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CC=C(S1)[C@@H](CC(=O)OC)N |

Canonical SMILES |

CC1=CC=C(S1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carboxylic acid.

Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-methylthiophene-2-carboxylate.

Amination: The ester is then subjected to a reductive amination reaction using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: N-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate serves as a building block for the synthesis of more complex molecules, particularly those containing thiophene rings.

Biology

This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural motif is found in various drugs and bioactive compounds.

Medicine

Research into this compound includes its potential as a precursor for drugs targeting specific enzymes or receptors. Its thiophene ring is a common feature in many pharmacologically active compounds.

Industry

In materials science, derivatives of this compound can be used in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism by which methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

Methyl 3-Amino-3-(5-methylfuran-2-yl)propanoate

- Structure : Replaces thiophene with a 5-methylfuran ring.

- Key Differences : Furan lacks sulfur, reducing aromaticity and polarizability compared to thiophene. This may decrease π-π stacking interactions in biological targets. The methyl group at the 5-position mirrors the target compound but in a less electron-rich heterocycle .

- Implications : Lower metabolic stability due to furan’s susceptibility to oxidative ring-opening compared to thiophene.

tert-Butyl (S)-3-Amino-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate

- Structure : Substitutes thiophene with a 4-methylthiazole-phenyl hybrid.

- Key Differences: Thiazole introduces a nitrogen atom, enhancing electron deficiency.

- Implications : Higher molecular weight (vs. thiophene analogue) may reduce solubility but improve target specificity.

Functional Group Variations

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Structure: Features a hydroxyl group instead of an ester and a methylamino group.

- Key Differences: The hydroxyl increases polarity, enhancing aqueous solubility. The methylamino group may facilitate hydrogen bonding, contrasting with the ester’s hydrolytic lability .

- Implications: Potential for different pharmacokinetic profiles, such as longer half-life due to reduced esterase susceptibility.

Methyl (2S,4S)-4-Hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate

- Structure : Incorporates a pyrrolidine-hydroxy scaffold and an isoxazole ring.

- Key Differences : The isoxazole (oxygen and nitrogen-containing heterocycle) offers distinct electronic effects. The hydroxy-pyrrolidine moiety introduces additional hydrogen-bonding sites .

Stereochemical and Substitutent Effects

Methyl (2RS)-2-Amino-3-(2-phenyl-1H-indol-3-yl)propanoate

- Structure : Racemic mixture with an indole substituent.

- Key Differences : Indole’s fused benzene ring increases aromatic surface area, favoring hydrophobic interactions. The racemic form may exhibit divergent biological activity compared to enantiopure (R)-configured compounds .

- Implications : Stereochemical purity in the target compound could optimize enantioselective binding, whereas racemic mixtures complicate pharmacological evaluation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (R)-3-amino-3-(5-methylthiophen-2-yl)propanoate?

- The compound can be synthesized via the Rodionov reaction starting from aldehydes, followed by esterification. For example, derivatives of 3-aryl-3-aminopropanoate esters are prepared by reacting aldehydes with malonic acid derivatives under basic conditions, then esterifying the intermediate carboxylic acid . Chiral resolution or asymmetric synthesis may be required to achieve the (R)-configuration.

Q. Which analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography (using programs like SHELX for refinement ) and NMR spectroscopy are primary methods. For crystallographic analysis, SHELXL is widely used for small-molecule refinement, particularly for resolving chiral centers . NMR (1H, 13C, and 2D techniques like COSY/HSQC) helps confirm connectivity and stereochemistry .

Q. How can researchers validate the stereochemical purity of the compound?

- Chiral HPLC or circular dichroism (CD) spectroscopy are standard methods. For example, enantiomeric excess can be determined using chiral stationary phases in HPLC, while CD provides optical activity data. X-ray crystallography is definitive for absolute configuration assignment .

Advanced Research Questions

Q. What strategies optimize chiral purity during synthesis?

- Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) can enhance stereoselectivity. Alternatively, enzymatic resolution using lipases or esterases may separate enantiomers post-synthesis. Computational modeling (e.g., DFT) aids in predicting reaction pathways to minimize racemization .

Q. How do computational methods like DFT improve structural understanding?

- Density Functional Theory (DFT) with B3LYP/6-31G* basis sets optimizes molecular geometry and calculates electronic properties. These models predict vibrational spectra (IR), NMR chemical shifts, and thermodynamic stability, which can be cross-validated with experimental data . For instance, discrepancies between computed and observed NMR shifts may indicate conformational flexibility .

Q. How should researchers resolve contradictions between X-ray and computational structural data?

- Multi-method validation is key. If X-ray data (refined via SHELXL ) conflicts with DFT-optimized structures, check for crystal packing effects or solvent interactions. Hirshfeld surface analysis or variable-temperature NMR can assess dynamic effects in solution .

Q. What methodologies identify and mitigate by-products in the synthesis?

- LC-MS and high-resolution mass spectrometry (HRMS) detect low-abundance by-products. For example, Michael adducts or oxidation by-products may form during the Rodionov reaction. Process optimization (e.g., inert atmosphere, controlled pH) and purification via flash chromatography or recrystallization reduce impurities .

Q. How can structure-activity relationship (SAR) studies guide pharmacological research?

- Modify the thiophene or ester groups to assess bioactivity changes. For instance, replacing the 5-methylthiophenyl group with other heterocycles (e.g., pyridines) and testing binding affinity to targets like integrins or enzymes reveals critical pharmacophores. Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock, Schrödinger) refine SAR hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.